1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene
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Overview
Description
1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom and a sulfonyl group attached to a 3-methoxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene typically involves the bromination of a suitable precursor, such as 3-((3-methoxypropyl)sulfonyl)benzene. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or distillation, to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It can be used in the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-((3-methoxypropyl)sulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The sulfonyl group can also participate in various reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxybenzene: Similar structure but lacks the sulfonyl group.
1-Bromo-3-(methylsulfonyl)benzene: Similar structure but with a methyl group instead of a 3-methoxypropyl chain.
1-Bromo-4-((3-methoxypropyl)sulfonyl)benzene: Similar structure but with the bromine atom at a different position on the benzene ring.
Properties
Molecular Formula |
C10H13BrO3S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
1-bromo-3-(3-methoxypropylsulfonyl)benzene |
InChI |
InChI=1S/C10H13BrO3S/c1-14-6-3-7-15(12,13)10-5-2-4-9(11)8-10/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
DFUKGUWGPWEXAZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
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